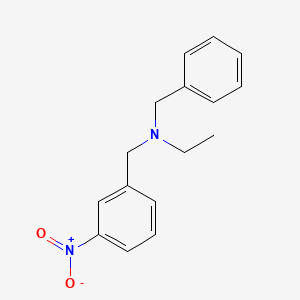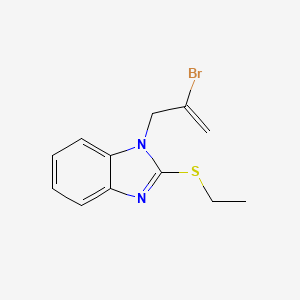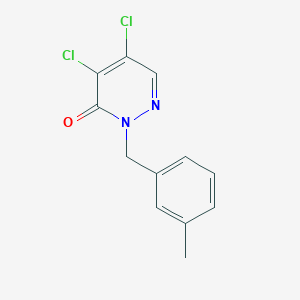![molecular formula C16H21ClN2OS B5855340 N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMET, and it is a thiourea derivative that has been synthesized through a specific method.
Applications De Recherche Scientifique
CMET has been found to have potential applications in various scientific fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, CMET has been investigated for its anticancer properties. Studies have shown that CMET can induce apoptosis in cancer cells by inhibiting the activity of specific enzymes. In agriculture, CMET has been investigated for its potential use as a herbicide. Studies have shown that CMET can inhibit the growth of specific weeds without affecting the growth of crops. In material science, CMET has been investigated for its potential use as a precursor for the synthesis of metal sulfide nanoparticles.
Mécanisme D'action
The mechanism of action of CMET involves the inhibition of specific enzymes in cells. CMET has been found to inhibit the activity of enzymes that are involved in the cell cycle and DNA replication. This inhibition leads to the induction of apoptosis in cancer cells. In addition, CMET has been found to inhibit the growth of specific weeds by interfering with the biosynthesis of essential plant hormones.
Biochemical and Physiological Effects:
CMET has been found to have specific biochemical and physiological effects on cells. Studies have shown that CMET can induce apoptosis in cancer cells by activating specific pathways. In addition, CMET has been found to inhibit the growth of specific weeds by interfering with the biosynthesis of essential plant hormones. However, the exact biochemical and physiological effects of CMET are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
CMET has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. In addition, CMET has been found to have specific applications in various scientific fields, making it a versatile compound for research. However, there are also limitations to using CMET in lab experiments. Its mechanism of action is still being investigated, and its potential side effects on cells and organisms have not been fully explored.
Orientations Futures
There are several future directions for research on CMET. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Studies have shown promising results in vitro, and further investigations are needed to determine its efficacy in vivo. Another direction is to investigate its potential as a herbicide for weed control. Studies have shown that CMET can inhibit the growth of specific weeds, and further investigations are needed to determine its efficacy in different crop systems. Additionally, research can be conducted to investigate the potential use of CMET as a precursor for the synthesis of metal sulfide nanoparticles, which have various applications in material science.
Méthodes De Synthèse
The synthesis of CMET involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride. This reaction forms an intermediate product, which is then reacted with cyclohexene in the presence of sodium hydride to form the final product, CMET. The synthesis method of CMET has been optimized to obtain high yields and purity.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2OS/c1-20-15-8-7-13(17)11-14(15)19-16(21)18-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMKUUWSTRPJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)






![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)